molecular formula C19H22N2O2 B15241734 2,2'-[Propylenebis(nitriloethylidyne)]di-phenol

2,2'-[Propylenebis(nitriloethylidyne)]di-phenol

Cat. No.: B15241734
M. Wt: 310.4 g/mol
InChI Key: VLWZKQBFSQRPSZ-UHFFFAOYSA-N
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Description

2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . This compound is known for its unique structure, which includes two phenol groups connected by a propylenebis(nitriloethylidyne) linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol typically involves the reaction of 2,2’-[propylenebis(nitriloethylidyne)] with phenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Propylenebis(nitriloethylidyne)]di-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitriloethylidyne linkage provides additional sites for chemical interactions, making this compound versatile in its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethylenebis(nitriloethylidyne)]di-phenol
  • 2,2’-[Butylenebis(nitriloethylidyne)]di-phenol
  • 2,2’-[Hexylenebis(nitriloethylidyne)]di-phenol

Uniqueness

Compared to similar compounds, 2,2’-[Propylenebis(nitriloethylidyne)]di-phenol is unique due to its specific propylenebis(nitriloethylidyne) linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain scientific and industrial applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[N-[2-[1-(2-hydroxyphenyl)ethylideneamino]propyl]-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C19H22N2O2/c1-13(21-15(3)17-9-5-7-11-19(17)23)12-20-14(2)16-8-4-6-10-18(16)22/h4-11,13,22-23H,12H2,1-3H3

InChI Key

VLWZKQBFSQRPSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C(C)C1=CC=CC=C1O)N=C(C)C2=CC=CC=C2O

Origin of Product

United States

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